

Application Notes and Protocols: Use of Pantoprazole-d6 in Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Pantoprazole-d6	
Cat. No.:	B1502865	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of pantoprazole in the body. Stable isotope-labeled compounds, such as **Pantoprazole-d6**, are invaluable tools in these studies.[3] Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, provides a mass shift that allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry.[3] This property makes **Pantoprazole-d6** an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, ensuring accurate and precise quantification of pantoprazole in complex biological matrices like plasma. [3][4]

Data Presentation

The following tables summarize the pharmacokinetic parameters of pantoprazole from studies in healthy human subjects and the key properties of **Pantoprazole-d6** when used as an internal standard.

Table 1: Pharmacokinetic Parameters of Pantoprazole in Healthy Adults



Parameter	Value	Reference
Dose	40 mg oral enteric-coated tablet	[5]
Cmax (Peak Plasma Concentration)	~ 2.5 μg/mL	[5][6]
Tmax (Time to Peak Concentration)	2 - 3 hours	[5][6]
AUC (Area Under the Curve)	~ 5 mg·h/L	[5]
Elimination Half-life (t½)	~ 1.1 hours	[5][7]
Absolute Bioavailability	~ 77%	[5]
Protein Binding	~ 98%	[5]
Total Clearance	0.1 L/h/kg	[5]

Table 2: Properties of Pantoprazole-d6 as an Internal Standard

Property	Value	Reference
Chemical Name	6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole	[3]
Molecular Formula	C16H9D6F2N3O4S	[3]
Molecular Weight	389.4 g/mol	[3]
Deuterium Incorporation	≥99%	[3]
Primary Use	Internal Standard for LC- MS/MS quantification of pantoprazole	[3][4]
MRM Transition (m/z)	390.1 → 206.0	[4]



Experimental Protocols

Protocol 1: Quantification of Pantoprazole in Human Plasma using LC-MS/MS with Pantoprazole-d6 as an Internal Standard

This protocol describes a validated method for the determination of pantoprazole in human plasma, adapted from established methodologies.[8][9]

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 10 μL of Pantoprazole-d6 internal standard working solution (e.g., 1 μg/mL in methanol).
- Vortex briefly to mix.
- Add 300 μL of ice-cold methanol to precipitate plasma proteins.[8]
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase and inject into the LC-MS/MS system.
- 2. LC-MS/MS Conditions
- LC System: Agilent 1200 series or equivalent
- Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 μm)[5]
- Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (e.g., 57:43 v/v)[9]
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μL

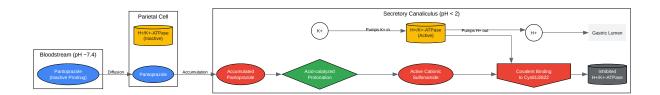


- MS System: Triple quadrupole mass spectrometer (e.g., API 4000)[4]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Pantoprazole: 384.1 → 200.1[4][8]
 - Pantoprazole-d6 (IS): 390.1 → 206.0[4]
- Dwell Time: 200 ms
- 3. Calibration and Quality Control
- Prepare calibration standards by spiking blank plasma with known concentrations of pantoprazole (e.g., 5-5000 ng/mL).[8]
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Process calibration standards and QC samples alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of pantoprazole to
 Pantoprazole-d6 against the nominal concentration.
- Determine the concentration of pantoprazole in the unknown samples from the calibration curve.

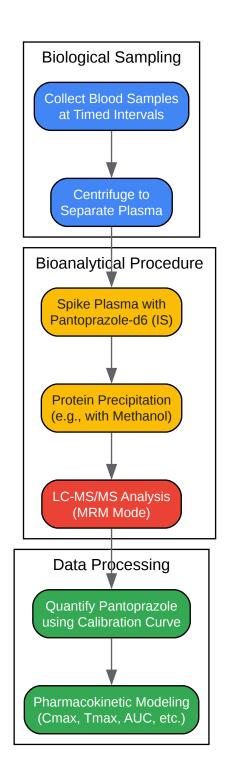
Visualizations

Pantoprazole Mechanism of Action









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